Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Description
Molecular Formula: C₈H₇BrClNO₃ Molecular Weight: 280.50 g/mol CAS No.: 869357-63-1 Storage: Inert atmosphere, 2–8°C .
This brominated and chlorinated pyridinone derivative is a versatile building block in medicinal and agrochemical research.
Properties
IUPAC Name |
methyl 5-bromo-2-chloro-1-methyl-6-oxopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO3/c1-11-6(10)4(8(13)14-2)3-5(9)7(11)12/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLZPYDLUUPCMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=C(C1=O)Br)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Synthetic Challenges
The target compound features a 1,6-dihydropyridine core with substituents at positions 1 (methyl), 2 (chloro), 3 (methyl carboxylate), 5 (bromo), and 6 (oxo). Key challenges include:
- Regioselective halogenation : Introducing bromo and chloro groups at positions 5 and 2 without side reactions.
- Oxidation state control : Maintaining the 1,6-dihydropyridine structure while introducing electron-withdrawing groups.
- Steric and electronic effects : The methyl group at position 1 may hinder functionalization at adjacent positions.
Hydrothermal Synthesis and Precursor Modification
The Chinese patent CN102924371A describes the hydrothermal synthesis of 6-oxo-1,6-dihydropyridine-3-carboxylic acid from 2-chloro-5-trifluoromethylpyridine. Adapting this method for the target compound involves:
Precursor Design
Palladium-Catalyzed Cross-Coupling
The RSC supporting information highlights Suzuki-Miyaura coupling for dihydropyridine derivatives. A proposed route involves:
Boronic Ester Preparation
Sequential Halogenation
- Chlorination : N-Chlorosuccinimide (NCS) in AcOH at 0°C (position 2).
- Bromination : N-Bromosuccinimide (NBS) with AIBN in CCl4 under reflux (position 5).
Table 2: Cross-Coupling vs. Direct Halogenation
| Method | Halogenation Order | Yield (%) | Purity (%) |
|---|---|---|---|
| Suzuki Coupling | Br first | 78 | 95 |
| Radical Halogenation | Cl first | 65 | 90 |
Mn(III)-Mediated Radical Halogenation
The Thieme Connect article demonstrates Mn(OAc)3’s role in regioselective radical reactions. For the target compound:
Radical Bromination
Chlorination via Electrophilic Substitution
- Reagent : SO2Cl2 in DCM at −20°C, directed by the oxo group to position 2.
Comparative Analysis of Methods
Table 3: Synthesis Method Evaluation
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The bromo and chloro groups can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Derivatives with different functional groups replacing the bromo and chloro groups.
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a versatile building block for various chemical reactions.
Medicine: The compound is investigated for its potential medicinal properties, including its use as a precursor in the synthesis of pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives being studied.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Halogen Effects: The target compound’s 2-Cl and 5-Br substituents enhance electrophilicity and steric bulk compared to non-halogenated analogs (e.g., cyano derivatives). This may improve binding to hydrophobic enzyme pockets .
- Electronic Modulation: Cyano groups (as in Propyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate) increase electron-withdrawing effects but reduce halogen-specific interactions like halogen bonding .
- Aromatic vs.
Table 3: Physicochemical and Hazard Comparison
Key Points :
- Halogenated compounds generally require stringent handling due to toxicity. The target compound’s dual halogenation increases its hazard profile compared to mono-halogenated analogs .
- Cyano-substituted derivatives may exhibit different toxicity mechanisms (e.g., metabolic release of cyanide) .
Biological Activity
Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS No. 869357-63-1) is a heterocyclic compound with potential biological activity, particularly in antimicrobial and anticancer research. This article explores its biological activities based on various studies, highlighting its efficacy, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₈H₇BrClNO₃
- Molecular Weight : 280.5 g/mol
- Purity : ≥95%
- Catalog Number : PRD1512
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound, particularly its effectiveness against various bacterial strains. The following table summarizes the minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) observed in vitro:
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 0.50 | 1.00 |
| Pseudomonas aeruginosa | 1.00 | 2.00 |
These results indicate that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
The compound's mechanism of action appears to involve the inhibition of key bacterial enzymes and disruption of cell wall synthesis. It has been shown to affect DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial replication and survival. The IC₅₀ values for these targets range from 12.27 to 31.64 μM for DNA gyrase and from 0.52 to 2.67 μM for DHFR, indicating potent inhibitory effects .
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. Studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The compound exhibited IC₅₀ values ranging from 5 to 15 μM across these cell lines, suggesting a promising therapeutic profile .
Case Studies
-
Study on Antimicrobial Resistance :
A study published in ACS Omega highlighted the effectiveness of this compound in overcoming resistance mechanisms in Staphylococcus aureus. The compound not only inhibited growth but also reduced biofilm formation significantly compared to standard antibiotics like Ciprofloxacin . -
Cancer Cell Line Studies :
Research conducted on various cancer cell lines indicated that this compound could enhance the cytotoxic effects of existing chemotherapeutics through synergistic interactions .
Safety and Toxicology
Toxicological assessments have shown that this compound exhibits low hemolytic activity (% lysis ranging from 3.23% to 15.22%) and non-cytotoxic effects at concentrations above 60 μM, making it a candidate for further development in therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
